Lipoxin B4

Signal Transduction Monocyte Biology Calcium Mobilization

Lipoxin B4 (LXB4; CAS 98049-69-5) is an endogenous trihydroxytetraene-containing eicosanoid classified as a specialized pro-resolving mediator (SPM). Biosynthesized from arachidonic acid via sequential lipoxygenase actions during cell-cell interactions, LXB4 is a positional isomer of the more extensively studied Lipoxin A4 (LXA4), differing in the spatial arrangement of its hydroxyl groups.

Molecular Formula C20H32O5
Molecular Weight 352.5 g/mol
CAS No. 98049-69-5
Cat. No. B164292
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLipoxin B4
CAS98049-69-5
Synonyms5,14,15-THET
5,14,15-trihydroxy-6,8,10,12-eicosatetraenoic acid
5-methyl-LXB4
5D,14,15L-trihydroxy-6,8,10,12-eicosatetraenoic acid
lipoxin B4
LXB4
Molecular FormulaC20H32O5
Molecular Weight352.5 g/mol
Structural Identifiers
SMILESCCCCCC(C(C=CC=CC=CC=CC(CCCC(=O)[O-])O)O)O
InChIInChI=1S/C20H32O5/c1-2-3-8-14-18(22)19(23)15-10-7-5-4-6-9-12-17(21)13-11-16-20(24)25/h4-7,9-10,12,15,17-19,21-23H,2-3,8,11,13-14,16H2,1H3,(H,24,25)/b6-4-,7-5+,12-9+,15-10+/t17-,18+,19-/m1/s1
InChIKeyUXVRTOKOJOMENI-WLPVFMORSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Lipoxin B4 (CAS 98049-69-5) for Research Procurement: A Specialized Pro-Resolving Lipid Mediator with Distinct Signaling and Anti-Inflammatory Profile


Lipoxin B4 (LXB4; CAS 98049-69-5) is an endogenous trihydroxytetraene-containing eicosanoid classified as a specialized pro-resolving mediator (SPM) [1]. Biosynthesized from arachidonic acid via sequential lipoxygenase actions during cell-cell interactions, LXB4 is a positional isomer of the more extensively studied Lipoxin A4 (LXA4), differing in the spatial arrangement of its hydroxyl groups [2]. As a member of the lipoxin family, LXB4 acts as an agonist at specific G protein-coupled receptors to actively terminate inflammation and promote resolution, rather than merely blocking pro-inflammatory pathways [3]. Its unique signaling profile and potent in vivo anti-inflammatory actions distinguish it from both its isomer LXA4 and other resolution-phase mediators, making it a critical tool for researchers investigating the active resolution of inflammation in disease models [4].

Why Lipoxin B4 (CAS 98049-69-5) Cannot Be Substituted with Generic Anti-Inflammatory Lipids or Its Isomer Lipoxin A4 in Research


Lipoxin B4 (LXB4) is not functionally interchangeable with its more widely available positional isomer, Lipoxin A4 (LXA4), or other pro-resolving lipid mediators like Resolvin E1. Despite sharing a common biosynthetic origin, LXB4 and LXA4 exhibit distinct receptor interactions and divergent downstream signaling cascades, particularly in monocytes and airway tissues [1]. For instance, LXA4 triggers robust intracellular calcium mobilization in human monocytes, a key event for certain immune functions, while LXB4 fails to elicit this response, indicating engagement of distinct receptor populations or signaling pathways [2]. Furthermore, LXB4 demonstrates unique and potent efficacy in specific disease-relevant models, such as inhibiting mast cell degranulation in vivo with greater potency than the clinical standard dexamethasone, a property not shared by LXA4 in the same context [3]. Therefore, substituting LXB4 with LXA4 or other lipid mediators in research protocols risks missing critical LXB4-specific biology and will not recapitulate the full spectrum of lipoxin-mediated resolution, leading to potentially flawed experimental conclusions.

Lipoxin B4 (CAS 98049-69-5): Quantified Differential Performance Versus Key Comparators


Divergent Calcium Signaling in Human Monocytes: Lipoxin B4 vs. Lipoxin A4

Lipoxin B4 (LXB4) exhibits a fundamentally different signaling profile compared to its positional isomer Lipoxin A4 (LXA4) in human peripheral blood monocytes (PBM) and THP-1 cells. While LXA4 induces a concentration-dependent increase in free cytosolic calcium ([Ca2+]i) that is half-maximal at approximately 200 nM, LXB4 fails to mobilize intracellular calcium at all tested concentrations [1]. This indicates that LXB4 does not couple to the same Gq-mediated signaling pathways as LXA4 in these cells.

Signal Transduction Monocyte Biology Calcium Mobilization

Inhibition of Neutrophil-Endothelial Interactions: Potency of Lipoxin B4 vs. LTB4

Lipoxin B4 (LXB4) potently inhibits the adhesion of human polymorphonuclear neutrophils (PMNs) to endothelial cells, a critical early step in inflammation. It inhibits leukotriene B4 (LTB4)-induced PMN adhesion with an IC50 value of 0.3 nM [1]. This high potency positions LXB4 as a key regulator of leukocyte trafficking at sub-nanomolar concentrations.

Neutrophil Adhesion Inflammation Endothelial Cells

In Vivo Inhibition of Neutrophil-Mediated Vascular Permeability: Potency of a Stable LXB4 Analog

A stable analog of Lipoxin B4, 5(S)-methyl-LXB4, demonstrates potent topical anti-inflammatory activity in vivo. In a mouse ear model of leukotriene B4 (LTB4)-induced inflammation, it inhibited neutrophil-mediated increases in vascular permeability with an IC50 in the range of 13-26 nmol [1]. Its potency was comparable to that of a stable Lipoxin A4 analog, 16-para-fluoro-phenoxy-LXA4, in the same study.

Vascular Permeability Inflammation In Vivo Pharmacology

Superior In Vivo Inhibition of Mast Cell Degranulation: Lipoxin B4 vs. Dexamethasone

In a murine model of allergic upper airway inflammation, Lipoxin B4 (LXB4) significantly inhibited IgE-mediated mast cell degranulation in vivo. This effect was qualitatively described as more potent than that of the clinical corticosteroid dexamethasone [1]. This finding highlights a specific and highly relevant anti-inflammatory action for LXB4 that may be superior to a standard-of-care drug in this particular context.

Allergy Mast Cells Airway Inflammation

Distinct Receptor Binding Profile: Lack of BLT1 Antagonism

Lipoxin B4 (LXB4) does not act as an antagonist at the high-affinity leukotriene B4 receptor, BLT1. Studies using mouse leukocytes and microphysiometry demonstrated that stable LXB4 analogs do not block LTB4 binding at its receptor [1]. This contrasts with other specialized pro-resolving mediators like Resolvin E1, which has been shown to act as a BLT1 antagonist in some contexts [2].

Receptor Pharmacology Leukotriene Receptors Neutrophils

Lipoxin B4 (CAS 98049-69-5): Optimal Research Applications Based on Verified Differential Evidence


Investigating Non-Ca2+-Dependent Resolution Pathways in Monocytes and Macrophages

Lipoxin B4 (LXB4) is the ideal tool for studying resolution mechanisms that operate independently of intracellular calcium mobilization. Unlike Lipoxin A4 (LXA4), which induces a robust Ca2+ flux (EC50 ~200 nM), LXB4 fails to trigger this response in human monocytes [1]. This makes LXB4 essential for experiments aimed at isolating and characterizing G-protein coupled receptor signaling pathways and functional outcomes (e.g., adhesion, phagocytosis) that are specific to LXB4 and do not involve classical Gq-mediated calcium transients.

Modeling Allergic Airway Inflammation and Mast Cell-Dependent Pathology

Given its superior in vivo potency compared to dexamethasone in inhibiting mast cell degranulation in murine models of allergic rhinitis [2], Lipoxin B4 (LXB4) is the compound of choice for researchers focused on upper and lower airway mucosal immunology. Its unique ability to decrease eosinophil chemotaxis, mucus metaplasia, and airway hyper-responsiveness positions it as a critical reagent for dissecting the resolution of type 2 inflammation and evaluating novel therapeutic strategies for asthma and allergic rhinitis.

Elucidating Non-BLT1-Mediated Control of Neutrophil Trafficking and Vascular Permeability

Lipoxin B4 (LXB4) is a key research tool for studying the inhibition of neutrophil-endothelial interactions without engaging the leukotriene B4 receptor BLT1. With a sub-nanomolar IC50 (0.3 nM) for inhibiting LTB4-induced neutrophil adhesion [3] and in vivo efficacy in reducing vascular permeability (IC50 13-26 nmol for a stable analog) [4], LXB4 allows researchers to probe BLT1-independent mechanisms of action. This is crucial for differentiating the resolution activities of lipoxins from those of other pro-resolving mediators like Resolvin E1, which can act as a BLT1 antagonist.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for Lipoxin B4

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.